molecular formula C23H23N3O3S B1653653 Foliglurax CAS No. 1883329-53-0

Foliglurax

カタログ番号 B1653653
CAS番号: 1883329-53-0
分子量: 421.5
InChIキー: ZTEDNASHAWNBKQ-NCELDCMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Foliglurax is under investigation in clinical trial NCT02639221 (A Phase I, Double Blind, Placebo Controlled, First in Human, Single and Multiple Ascending Oral Dose, Safety, Tolerability and Pharmacokinetic Study in Healthy Male and Female Subjects).

科学的研究の応用

Parkinson's Disease Treatment

Foliglurax has been primarily studied for its potential in treating Parkinson’s disease (PD). As a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), it offers a non-dopaminergic treatment mechanism. Approximately 40% of PD patients experience motor fluctuations and the return of symptoms between regular doses of dopamine receptor agonists, a phenomenon known as ‘OFF periods.’ Foliglurax showed promise in addressing this unmet need. However, it failed to meet the primary and secondary endpoints in a Phase 2 study, leading Lundbeck to discontinue its development. This highlights the challenges in drug development, particularly for drugs acting through novel mechanisms and targeting complex diseases like PD (Bespalov et al., 2020).

Drug Development and Acquisition

Foliglurax's development history is notable. Originally developed by Merck and Domain Therapeutics, its rights were sold to Prexton Therapeutics, which was later acquired by Lundbeck for up to $1.1 billion. The acquisition centered around foliglurax, then in Phase II studies for Parkinson’s disease. This case underscores the strategic acquisitions and partnerships in the pharmaceutical industry, especially involving compounds with potential in treating major diseases (Jarvis, 2018).

Therapeutic Potential Beyond Parkinson's Disease

Despite the discontinuation in PD, the mGluR4 receptor, which foliglurax targets, holds potential in treating other central nervous system disorders and diseases involving neuroinflammation and metabolic disorders like diabetes. The discovery of foliglurax, a highly selective mGluR4 PAM with good oral bioavailability and brain distribution, was a significant step in this direction. However, more research into the biological properties of mGluR4 is needed to establish it as a definitive drug target in various diseases (Volpi et al., 2018).

特性

CAS番号

1883329-53-0

分子式

C23H23N3O3S

分子量

421.5

IUPAC名

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine

InChI

InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19+

InChIキー

ZTEDNASHAWNBKQ-NCELDCMTSA-N

異性体SMILES

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4

SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4

正規SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4

その他のCAS番号

1883329-53-0

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foliglurax
Reactant of Route 2
Reactant of Route 2
Foliglurax
Reactant of Route 3
Reactant of Route 3
Foliglurax
Reactant of Route 4
Foliglurax
Reactant of Route 5
Foliglurax
Reactant of Route 6
Reactant of Route 6
Foliglurax

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。